molecular formula C10H8N2O B1425463 6-methoxy-1H-indole-4-carbonitrile CAS No. 1082041-69-7

6-methoxy-1H-indole-4-carbonitrile

Cat. No.: B1425463
CAS No.: 1082041-69-7
M. Wt: 172.18 g/mol
InChI Key: UQWDARDGPGIXCJ-UHFFFAOYSA-N
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Description

6-Methoxy-1H-indole-4-carbonitrile is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Scientific Research Applications

6-Methoxy-1H-indole-4-carbonitrile has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for 6-methoxy-1H-indole-4-carbonitrile is not mentioned in the search results, indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statement H302 . Precautionary measures include avoiding inhalation and contact with skin, and using protective clothing, eye protection, and face protection .

Future Directions

Indole derivatives, including 6-methoxy-1H-indole-4-carbonitrile, have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities . They are key building blocks in drugs, natural products, pharmaceuticals, alkaloids, and agrochemicals, and exhibit potent and wide-ranging biological activities . Therefore, the investigation of novel methods of synthesis and the development of new derivatives continue to attract the attention of the scientific community .

Preparation Methods

Chemical Reactions Analysis

6-Methoxy-1H-indole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Comparison with Similar Compounds

6-Methoxy-1H-indole-4-carbonitrile can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

6-methoxy-1H-indole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-13-8-4-7(6-11)9-2-3-12-10(9)5-8/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWDARDGPGIXCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C=CNC2=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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